Fmoc-3-chloro-D-phenylalanine
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Overview
Description
“Fmoc-3-chloro-D-phenylalanine” is a chemical compound with the molecular formula C24H20ClNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of Fmoc-phenylalanine-based hydrogels has been reported in the literature . The hydrogels were synthesized using trisodium citrate as a pH modulator and compared with the previously reported pH modulator glucono-δ-lactone .
Molecular Structure Analysis
The molecular weight of “Fmoc-3-chloro-D-phenylalanine” is 421.87 . The InChI string representation of its structure is 1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
.
Physical And Chemical Properties Analysis
“Fmoc-3-chloro-D-phenylalanine” is a solid substance . It has a density of 1.337±0.06 g/cm3, a boiling point of 640.9±55.0 °C, a flashing point of 341.4°C, and a refractive index of 1.637 .
Scientific Research Applications
Antibiofilm Activity
Fmoc-3-chloro-D-phenylalanine: has been identified as having significant antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms . This compound can inhibit the formation of biofilms and eradicate existing biofilms, which are major contributors to bacterial infections and antibiotic resistance. The surfactant properties of Fmoc-amino acids play a crucial role in this process, disrupting the extracellular matrix and reducing bacterial cell populations.
Hydrogel Formation
The self-assembly properties of Fmoc-3-chloro-D-phenylalanine facilitate the formation of hydrogels . These hydrogels are crucial in biomedical applications, particularly in drug delivery systems. The compound’s ability to form stable non-covalent interactions under specific conditions makes it an excellent candidate for creating hydrogels that can be used for sustained release of therapeutic agents.
Antimicrobial Properties
Recent studies have shown that Fmoc-3-chloro-D-phenylalanine exhibits antimicrobial properties, especially against Gram-positive bacteria, including MRSA . Its weak activity against Gram-negative bacteria is attributed to the compound’s inability to penetrate the outer membrane effectively.
Peptide Synthesis
Fmoc-3-chloro-D-phenylalanine: is utilized in the synthesis of peptides . The Fmoc group protects the amino acid during the synthesis process, which is a critical step in the production of peptides for therapeutic and research purposes.
Safety and Hazards
“Fmoc-3-chloro-D-phenylalanine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
The future directions of “Fmoc-3-chloro-D-phenylalanine” research could involve further exploration of its antimicrobial properties . Additionally, the role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility could be investigated .
Mechanism of Action
Target of Action
Fmoc-3-chloro-D-phenylalanine, also known as Fmoc-D-phe(3-Cl)-OH, is a derivative of phenylalanine
Mode of Action
It’s known that fmoc-amino acids, including fmoc-phenylalanine, exhibit antibacterial activity due to their surfactant properties . Surfactants can disrupt bacterial cell membranes, leading to cell lysis and death .
Result of Action
Fmoc-3-chloro-D-phenylalanine, like other Fmoc-amino acids, has been found to form hydrogels . Hydrogels of low molecular weight molecules are important in biomedical applications . The formation of these hydrogels is a result of the self-assembly of the Fmoc-phenylalanine molecule, which is influenced by factors such as pH, buffer ions, and the flexibility of the phenylalanine side chain .
Action Environment
The action of Fmoc-3-chloro-D-phenylalanine can be influenced by environmental factors. For instance, the formation of hydrogels by Fmoc-phenylalanine is influenced by physical and thermal stimuli . Additionally, the safety data sheet for Fmoc-3-chloro-D-phenylalanine suggests handling the compound in a well-ventilated place and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZAKKJRIKXQPY-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427304 |
Source
|
Record name | Fmoc-3-chloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205526-23-4 |
Source
|
Record name | Fmoc-3-chloro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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